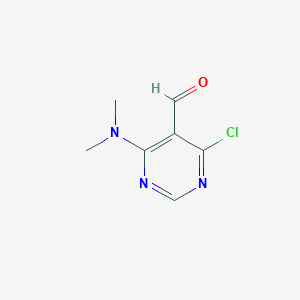
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde” is a heterocyclic compound that belongs to the pyrimidine class. It has a CAS Number of 14160-95-3 and a molecular weight of 185.61 . The IUPAC name for this compound is 4-chloro-6-(dimethylamino)-5-pyrimidinecarbaldehyde .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidines in general can be synthesized using organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position, a dimethylamino group at the 6th position, and a carbaldehyde group at the 5th position .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can incorporate nucleophiles regioselectively via S_NAr reaction . The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 139-141 degrees Celsius .科学的研究の応用
Antibacterial Properties
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has been utilized in the synthesis of antibacterial compounds. For example, its derivatives have been shown to inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Enterobacter Cloaca, highlighting its potential in the development of new antibacterial agents (Govori-Odai, Spahiu, & Haziri, 2007).
Chemical Transformations and Synthesis
This compound is key in various chemical transformations and syntheses. Studies have explored its reactivity, leading to the formation of novel compounds through processes like ring cleavage, deformylation, and interaction with other chemical entities. For instance, it has been used to synthesize diverse heterocycles, revealing its versatility in organic synthesis (Clark, Parvizi, & Southon, 1976).
Interaction with Glycine Esters
The interaction of this compound with glycine esters has been a subject of study, leading to the creation of new pyrimidine derivatives. These interactions are significant for understanding the compound's chemical behavior and for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Application in Heterocyclic Synthesis
This compound is instrumental in synthesizing various heterocyclic structures. Research has demonstrated its utility in creating novel pyrazolo and pyrido pyrimidines, which are significant in medicinal chemistry and materials science (Baruah et al., 1996).
Development of Biologically Active Compounds
Its reactivity enables the synthesis of compounds that could have significant biological activities. Studies have utilized it for synthesizing derivatives with potential applications in drug development and other areas of medicinal chemistry (Tumkevicius & Kaminskas, 2003).
作用機序
While the specific mechanism of action for “4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde” is not available, pyrimidines in general exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLBBVSSNBKZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985014.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)
![N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)
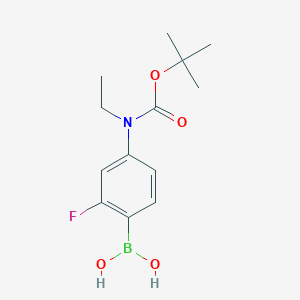
![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)
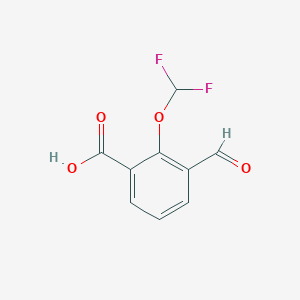
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)
![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)
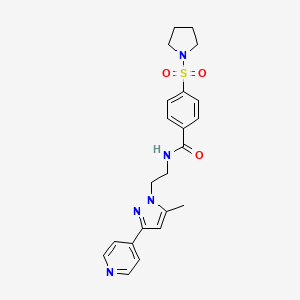
![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)
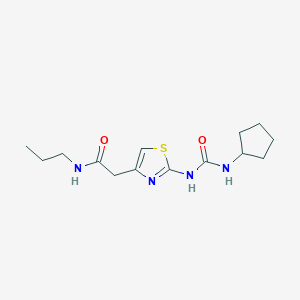
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)